molecular formula C18H17N3O2S B2841835 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 946344-64-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No.: B2841835
CAS No.: 946344-64-5
M. Wt: 339.41
InChI Key: CBRAFJHOILAIOV-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic organic compound that features a pyridazinone core with a thiophene ring and a phenylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Phenylacetamide Moiety: This step might involve amidation reactions where the amine group of the pyridazinone derivative reacts with phenylacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenylacetamide moiety.

    Reduction: Reduction reactions could target the pyridazinone core or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyridazinone core is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
  • N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Uniqueness

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRAFJHOILAIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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